2-{[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]sulfanyl}-1-(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)ethanone
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Overview
Description
The compound 2-{[1-(2H-1,3-benzodioxol-5-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-1-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indol-5-yl}ethan-1-one is a complex organic molecule that features a combination of benzodioxole, tetrazole, and pyridoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with the preparation of the individual moieties followed by their coupling. One common method involves the use of Pd-catalyzed C-N cross-coupling reactions to form the tetrazole and pyridoindole structures . The benzodioxole moiety can be introduced via a copper-catalyzed coupling reaction . The final step often involves the formation of the ethanone linkage under basic conditions using reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the coupling reactions and automated purification systems to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as or .
Reduction: Reagents like or .
Substitution: Conditions involving such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones from the benzodioxole moiety.
Reduction: Formation of alcohols from the ketone group.
Substitution: Formation of substituted tetrazoles.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties, particularly in inhibiting tubulin polymerization.
Industry: Potential use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of this compound, particularly in its anticancer applications, involves the inhibition of tubulin polymerization . This leads to the disruption of microtubule dynamics, causing cell cycle arrest and apoptosis in cancer cells . The molecular targets include the tubulin protein and associated pathways involved in cell division.
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- 1-(1,3-benzodioxol-5-yl)-2-bromopropan-1-one
Uniqueness
This compound is unique due to its combination of benzodioxole, tetrazole, and pyridoindole moieties, which confer specific biological activities not commonly found in other compounds. Its ability to inhibit tubulin polymerization makes it a promising candidate for anticancer drug development.
Properties
Molecular Formula |
C23H24N6O3S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
2-[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]sulfanyl-1-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)ethanone |
InChI |
InChI=1S/C23H24N6O3S/c1-14-3-5-18-16(9-14)17-11-27(2)8-7-19(17)28(18)22(30)12-33-23-24-25-26-29(23)15-4-6-20-21(10-15)32-13-31-20/h3-6,9-10,17,19H,7-8,11-13H2,1-2H3 |
InChI Key |
NJOVNBSOIMLIGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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